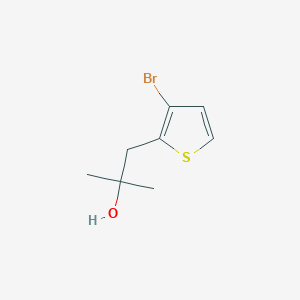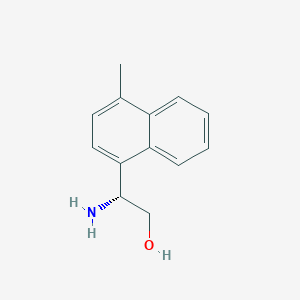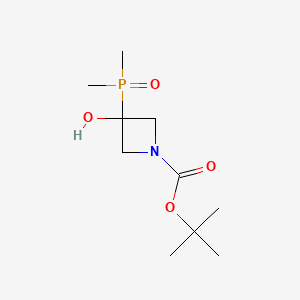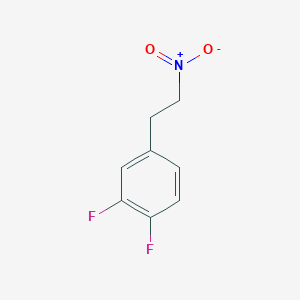
1,2-Difluoro-4-(2-nitroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1,2-Difluoro-4-(2-nitroethyl)benzene typically involves the nitration of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method includes the reaction of 1,2-difluorobenzene with nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then subjected to an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Análisis De Reacciones Químicas
1,2-Difluoro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and fluoro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-4-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and stability by affecting electron distribution within the molecule. These interactions can lead to the modulation of enzymatic activity and metabolic pathways.
Comparación Con Compuestos Similares
1,2-Difluoro-4-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2-Difluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
2,4-Difluoronitrobenzene: Has the nitro group in a different position, leading to different reactivity and applications.
1,2-Difluoro-4-(2-nitroethenyl)benzene:
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
1,2-difluoro-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-2,5H,3-4H2 |
Clave InChI |
CSOGNRCEINUALD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC[N+](=O)[O-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



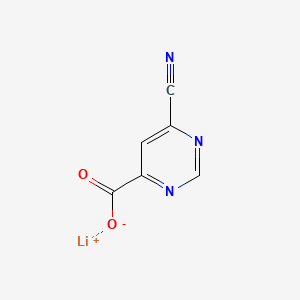

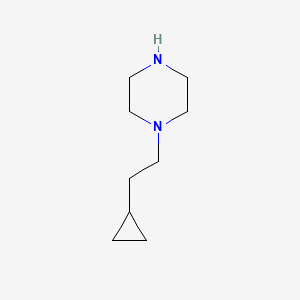
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

